molecular formula C27H22N4O5 B12213269 N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B12213269
M. Wt: 482.5 g/mol
InChI Key: ZTVNPUXNOVPUCK-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound with a unique structure that combines benzofuran and benzotriazinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multiple steps. The initial step often includes the formation of the benzofuran core, followed by the introduction of the methoxyphenyl and benzotriazinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and benzotriazinyl derivatives, such as:

Uniqueness

What sets N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H22N4O5

Molecular Weight

482.5 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C27H22N4O5/c1-16-20-12-9-18(15-23(20)36-26(16)25(33)17-7-10-19(35-2)11-8-17)28-24(32)13-14-31-27(34)21-5-3-4-6-22(21)29-30-31/h3-12,15H,13-14H2,1-2H3,(H,28,32)

InChI Key

ZTVNPUXNOVPUCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3)C(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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